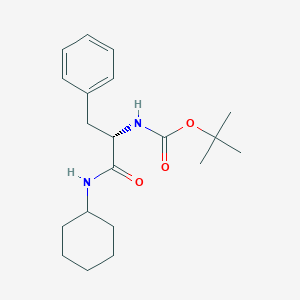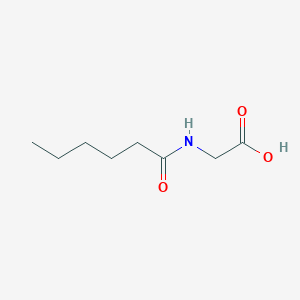
Taxuspin W
Übersicht
Beschreibung
Taxuspine W is a taxane diterpene compound isolated from the Japanese yew, Taxus cuspidata Taxanes are a class of diterpenes known for their complex structures and significant biological activities, particularly in cancer treatment
Wissenschaftliche Forschungsanwendungen
Taxuspine W has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Taxuspine W serves as a valuable starting material for the synthesis of novel taxane derivatives. Its complex structure provides a challenging target for synthetic chemists aiming to develop new methodologies for constructing similar compounds.
Biology: In biological research, Taxuspine W is used to study its effects on cellular processes, particularly its ability to disrupt microtubule function and inhibit cell division.
Medicine: Taxuspine W exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for anticancer drug development.
Industry: The pharmaceutical industry is exploring the potential of Taxuspine W and its derivatives as therapeutic agents.
Wirkmechanismus
Target of Action
Taxuspine W is a natural product that can be isolated from the Japanese Yew Taxus cuspidata It is known that taxanes, a class of drugs to which taxuspine w belongs, primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule .
Mode of Action
Taxanes, including taxuspine w, disrupt microtubule function . They stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented . This essentially makes taxanes mitotic inhibitors .
Biochemical Pathways
It is known that taxanes affect the microtubule function, which is essential for cell division . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, thereby inhibiting cell division .
Result of Action
It is known that taxanes, including taxuspine w, inhibit cell division by disrupting microtubule function . This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
It is known that the taxus species, from which taxuspine w is derived, are indigenous to various environments, and understanding their ecological distribution and environmental adaptability is critical .
Biochemische Analyse
Biochemical Properties
For instance, they are known to bind to microtubules, stabilizing them and preventing cell division, which is a key mechanism in their anti-cancer effects .
Cellular Effects
Taxuspine W, like other taxanes, is expected to have significant effects on cellular processes. Taxanes are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Taxanes typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Taxanes are generally metabolized in the liver by the cytochrome P450 system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Taxuspine W is typically isolated from the needles and twigs of Taxus cuspidata. The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification.
Industrial Production Methods: Industrial production of Taxuspine W is challenging due to its complex structure and the low yield from natural sources. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the production of taxanes, including Taxuspine W. These methods aim to increase the yield and reduce the environmental impact of traditional extraction methods .
Analyse Chemischer Reaktionen
Types of Reactions: Taxuspine W undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to synthesize analogues with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups into the Taxuspine W molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace certain functional groups with others.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives of Taxuspine W, while reduction reactions can produce alcohols or alkanes .
Vergleich Mit ähnlichen Verbindungen
Taxuspine W is part of a broader class of taxane compounds, which includes well-known drugs like paclitaxel and docetaxel. Here is a comparison with similar compounds:
Paclitaxel: Like Taxuspine W, paclitaxel binds to microtubules and stabilizes them, preventing cell division. paclitaxel is more widely studied and used clinically.
Docetaxel: Another taxane compound, docetaxel, also stabilizes microtubules and is used in cancer treatment. It has a slightly different structure compared to paclitaxel and Taxuspine W, which affects its pharmacokinetics and toxicity profile.
Taxuspine A, B, C, and D: These are other taxane compounds isolated from Taxus species. .
Taxuspine W stands out due to its unique structure and potent cytotoxic activity, making it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZFJGNEDXNJD-MKSBNKCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Taxuspine W found within the European yew (Taxus baccata)?
A1: Mass spectrometry imaging revealed that Taxuspine W is primarily located in the vascular tissue of one-year-old European yew sprigs. []
Q2: Has Taxuspine W been previously isolated from the seeds of Taxus mairei?
A2: No. While Taxuspine W has been previously identified in other parts of Taxus species, research indicates that this is the first time it has been isolated from the seeds of Taxus mairei. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)








![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)



![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)
